In-Depth Technical Guide to Acid Brown 4 (CAS No. 5858-51-5)
In-Depth Technical Guide to Acid Brown 4 (CAS No. 5858-51-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Acid Brown 4 (C.I. 14805), a monoazo acid dye. The information presented is curated for professionals in research, scientific studies, and drug development, with a focus on its chemical properties, synthesis, applications, and toxicological profile.
Chemical and Physical Properties
Acid Brown 4 is a brown powder with a molecular formula of C16H12N3NaO4S and a molecular weight of 365.34 g/mol .[1][2] It is also known by other names including Acid Brown, Acid Brown R, and 6-[(4-Aminophenyl)azo]-5-hydroxy-1-naphthalenesulfonic acid sodium salt.[2][3] The dye is soluble in water, presenting as a red-light brown solution, and soluble in ethanol, appearing as a yellow-light brown solution.[1][2] In the presence of strong sulfuric acid, it turns a wine red to dark blue color, which dilutes to a red-orange.[1][2] The addition of strong hydrochloric acid results in a brown-orange precipitation, while a thick sodium hydroxide solution turns it palm orange.[1]
| Property | Value | Reference(s) |
| CAS Number | 5858-51-5 | [1] |
| C.I. Number | 14805 | [2] |
| Molecular Formula | C16H12N3NaO4S | [1] |
| Molecular Weight | 365.34 g/mol | [1] |
| Appearance | Brown powder | [4] |
| Solubility in Water | Soluble (red-light brown solution) | [1][2] |
| Solubility in Ethanol | Soluble (yellow-light brown solution) | [1][2] |
Synthesis
The synthesis of Acid Brown 4 involves a diazotization and coupling reaction followed by hydrolysis.
Experimental Protocol: Synthesis of Acid Brown 4
A general procedure for the synthesis of Acid Brown 4 is as follows:
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Diazotization: N-(4-aminophenyl)acetamide is diazotized. This typically involves reacting the amine with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the diazonium salt.
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Coupling: The resulting diazonium salt is then coupled with 5-Hydroxynaphthalene-1-sulfonic acid. This reaction is usually carried out in an alkaline solution.
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Hydrolysis: The acetyl group is subsequently removed by hydrolysis to yield the final Acid Brown 4 dye.[1]
Applications
Acid Brown 4 is primarily used as a dye for various materials, including textiles, leather, and paper.[4] It has also found application as a fluorescent agent for sea target reconnaissance and in the exploration of fluorescent groundwater.[2] Additionally, it can be used for shading in medicine and cosmetics.[2]
Experimental Protocol: Dyeing of Silk with Acid Brown 4
The following is a general protocol for dyeing silk fabric with Acid Brown 4:
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Fabric Preparation: The silk fabric is first washed to remove any impurities.
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Dye Bath Preparation: A dye bath is prepared with the appropriate amount of Acid Brown 4 dye powder, which is typically 2-4% of the dry weight of the fabric for a medium shade.[5]
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Dyeing Process: The wetted silk fabric is immersed in the dye bath. The temperature is raised to just below a simmer and maintained for 20-30 minutes.[5] White vinegar or citric acid is added to the dye bath to fix the dye to the fabric.[5]
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Rinsing: After dyeing, the fabric is removed from the dye bath and rinsed with cool water until the water runs clear.[5]
Toxicological Information
Potential Biological Signaling Pathways
Direct studies on the interaction of Acid Brown 4 with specific biological signaling pathways are not available. However, as an azo dye, its metabolic breakdown products, particularly aromatic amines, are of toxicological interest. The reductive cleavage of the azo bond can lead to the formation of such amines, which are known to have potential carcinogenic and mutagenic properties. While no specific signaling pathway has been described for Acid Brown 4, the metabolism of azo dyes and the subsequent cellular response to their metabolites can be generalized.
Conclusion
Acid Brown 4 is a versatile monoazo dye with applications in various industries. While its chemical properties and synthesis are well-documented in principle, detailed experimental protocols and comprehensive quantitative data, particularly regarding its toxicology and specific biological interactions, are not widely available in the public domain. Researchers and professionals should exercise caution and refer to specific safety data sheets from suppliers before use. Further research is warranted to fully characterize its toxicological profile and potential interactions with biological systems.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. ACID BROWN 4|CAS NO.5858-51-5 [chinainterdyes.com]
- 3. scbt.com [scbt.com]
- 4. Acid Brown 4 Manufacturers Suppliers in Mumbai Gujarat India [colorantsgroup.com]
- 5. Dharma Acid Dyes Instructions [dharmatrading.com]
- 6. aksci.com [aksci.com]
- 7. cncolorchem.com [cncolorchem.com]
